molecular formula C17H26ClN3O3 B13957879 tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate

tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate

Cat. No.: B13957879
M. Wt: 355.9 g/mol
InChI Key: ZRRSTRMZYPWULY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a pyrimidine moiety

Preparation Methods

The synthesis of tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylpyrimidine and piperidine.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group of the pyrimidine ring, using nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature and pH are optimized based on the desired transformation.

    Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while substitution may result in various substituted derivatives.

Scientific Research Applications

tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It may be utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: It can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate can be compared with similar compounds:

    tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate: This compound also features a pyrimidine ring and a tert-butyl ester group but differs in the piperazine ring structure.

    tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound has a similar piperidine ring but with a different substituent on the aromatic ring.

    Uniqueness: The unique combination of the pyrimidine moiety and the piperidine ring in this compound provides distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

tert-butyl 2-[2-(4-chloro-5-methylpyrimidin-2-yl)oxyethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3/c1-12-11-19-15(20-14(12)18)23-10-8-13-7-5-6-9-21(13)16(22)24-17(2,3)4/h11,13H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRSTRMZYPWULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)OCCC2CCCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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